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The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to

manage resistance. The table below outlines the classification of dimethomeorph according to the FRAC

system [1].
Property Description
FRAC Code 40 [1]
Group Name CAA-fungicides (Carboxylic Acid Amides) [1]
Chemical Group Cinnamic acid amides [1]
Proposed Target Site Phospholipid biosynthesis and cell wall deposition [1]
Proposed Biochemical Mode of Inhibition of cellulose synthesis in the cell wall of oomycete
Action pathogens [1]
Resistance Risk Low to moderate [1]

The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the
oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in

the P1CesA3 cellulose synthase gene, which is involved in this process [1].
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Experimental Data on Mechanism and Efficacy

Research has elucidated the antifungal mechanism of dimethomeorph, particularly in combination with other
fungicides.
Synergistic Action with Pyrimethanil

A study on Phytophthora capsici investigated the synergistic effect of dimethomerph (DIM) mixed with

pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.
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Experimental workflow for studying DIM+PYM synergistic mechanism [2]

The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell

membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis

pathways [2].

Immunotoxicity Assessment in Human Cells
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While dimethomeorph has low acute mammalian toxicity, an in vitro study on human Jurkat T cells (a model

for immune function) indicates potential immunotoxicity that warrants attention [3] [4].

Experimental Protocol for Transcriptome Analysis

The following methodology was used to investigate the immunotoxicity mechanism [4]:

e Cell Culture and Exposure: Jurkat T cells were cultured and treated with DMM at concentrations of
4 mg/L (EC10, low dose) and 21 mg/L (EC25, medium dose) for 36 hours [4].

¢ RNA Extraction and Sequencing: Total RNA was isolated from collected cells using TRIzol reagent.
Sequencing libraries were prepared with the TruSeqTM RNA Sample Preparation Kit and sequenced
on an lllumina platform [4].

¢ Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing treated
samples with untreated controls. Gene Ontology (GO) and KEGG pathway analyses were performed
to determine the biological functions and pathways significantly enriched with DEGs [4].

¢ Validation: The expression of selected genes was confirmed using quantitative real-time PCR (qRT-
PCR) [4].

Key Findings and Quantitative Data

The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be
126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression,

with a more pronounced effect at the lower exposure dose (EC10) [3] [4].

Exposure Number of Differentially Expressed .

Key Enriched Pathways (KEGG)
Dose Genes (DEGS)
EC10 (4 121 DEGs (81 Upregulated, 40 Immune regulation and signal
mglL) Downregulated) [3] transduction pathways [3]
EC25 (21 30 DEGs (17 Upregulated, 13 Immune regulation and signal
mglL) Downregulated) [3] transduction pathways [3]

The GO analysis showed that the DEGs were mostly enriched in the negative regulation of cell activities,

suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential
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immunotoxicity in humans, which may be significant even at low concentrations [3] [4].

Conclusion

Dimethomorph (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis
makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in
human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects
with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing

resistance, underscoring the importance of continued research into its mechanisms and effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CAA Fungicides [frac.info]

2. Synergistic antifungal effect and potential mechanism of ... [sciencedirect.com]

3. Comparative Transcriptome Analysis to Investigate the ... [pubmed.ncbi.nim.nih.gov]
4. Comparative Transcriptome Analysis to Investigate the ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [FRAC Code 40: Classification and Mode of Action]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b567675#dimethomorph-

frac-code-40-mode-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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